ERR|A agonist-2 is a synthetic compound specifically designed to activate estrogen-related receptor alpha (ERRα), which is a member of the nuclear receptor superfamily. ERRα plays a significant role in regulating energy metabolism, particularly in high-energy-demand tissues such as the heart, skeletal muscle, and liver. This compound is part of ongoing research into metabolic regulation and potential therapeutic applications for metabolic disorders, including obesity and type 2 diabetes .
ERR|A agonist-2 is classified as a nuclear receptor agonist, targeting ERRα. It was identified through high-throughput screening methods that evaluated various compounds for their ability to modulate ERRα activity. This compound is part of a broader category of ERR modulators that are being studied for their roles in metabolic processes and potential therapeutic effects .
The synthesis of ERR|A agonist-2 involves several steps, beginning with the formation of key intermediates followed by functional group modifications to achieve the desired agonist activity. The synthetic route typically starts with a core structure that undergoes various chemical transformations.
Industrial production methods scale up these laboratory techniques while optimizing reaction conditions such as temperature, pressure, and reaction time to maintain purity and yield.
ERR|A agonist-2 can undergo various chemical reactions:
The major products formed from these reactions depend on specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .
ERR|A agonist-2 exerts its biological effects by binding to the ligand-binding domain of ERRα. This binding leads to the activation of target genes involved in energy metabolism. The mechanism involves:
While specific physical properties such as melting point or solubility are not detailed in the available literature, general characteristics can be inferred based on similar compounds:
Chemical properties include reactivity towards common reagents used in organic synthesis, such as oxidizing and reducing agents .
ERR|A agonist-2 has several scientific applications:
Estrogen-related receptor alpha (ERRα, NR3B1) is an orphan nuclear receptor that functions as a master regulator of cellular energy homeostasis. Unlike ligand-dependent nuclear receptors, ERRα exhibits constitutive activity driven primarily by interactions with coactivators such as peroxisome proliferator-activated receptor gamma coactivator 1-alpha (PGC-1α). This PGC-1α/ERRα axis coordinates the transcription of genes governing mitochondrial biogenesis, oxidative phosphorylation (OXPHOS), fatty acid β-oxidation (FAO), and the tricarboxylic acid (TCA) cycle [2] [9]. Key target genes include:
ERRα knockout studies reveal its non-redundant role in metabolic adaptation. Mice lacking ERRα exhibit impaired cold-induced thermogenesis, reduced cardiac ATP production, and defective metabolic responses to infection or stress [2] [9]. In cancer, ERRα overexpression reprograms metabolism to support the Warburg effect and is associated with poor prognosis in breast, ovarian, and colon malignancies [1] [8].
Table 1: Key Metabolic Pathways Regulated by ERRα
Metabolic Pathway | Representative Target Genes | Biological Function |
---|---|---|
Fatty Acid Oxidation | ACADM, CPT1b | Mitochondrial import and breakdown of fatty acids |
Glucose Metabolism | PDK4 | Inhibition of pyruvate-to-acetyl-CoA conversion |
Oxidative Phosphorylation | ATP5b, CYCS | Electron transport chain and ATP synthesis |
Mitochondrial Biogenesis | TFAM, NRF1 | Mitochondrial DNA replication and biogenesis |
The development of ERRα modulators has confronted unique challenges due to structural constraints. ERRα possesses the smallest ligand-binding pocket (LBP, ~100 ų) among nuclear receptors, partially occupied by phenylalanine 328 (Phe328), which stabilizes helix 12 (H12) in an active conformation [6] [10]. Early efforts focused on inverse agonists:
Agonist development was initially deemed impractical due to ERRα’s small LBP. Breakthroughs came through:
A transformative strategy emerged with Proteolysis-Targeting Chimeras (PROTACs). Compound 6c (2019) achieved >80% degradation of ERRα at 30 nM by tethering a VHL E3 ligase ligand to an ERRα binder via optimized alkyl linkers [1]. Simultaneously, pan-agonist development advanced through scaffold hybridization. GSK4716 (ERRβ/γ-selective) was modified to SLU-PP-915, a boronic acid-containing thiophene derivative activating all three ERR isoforms and upregulating PGC-1α and LDHA in vivo [7] [10].
Table 2: Evolution of Key ERRα-Targeted Ligands
Ligand Class | Representative Compound | Mechanism | Key Advancement |
---|---|---|---|
Natural Inverse Agonists | Kaempferol | Disrupts ERRα-DNA binding | Proof of ligandability |
Synthetic Inverse Agonists | XCT790 | Induces proteasomal degradation | First pharmacological tool |
PROTAC Degraders | Compound 6c | VHL-mediated ubiquitination | >80% degradation at 30 nM |
Isoflavone Agonists | Genistein | Weak PGC-1α-independent activation | HTS hit from Tox21 library |
Synthetic Pan-Agonists | SLU-PP-915 | Bimodal coactivator recruitment | In vivo gene upregulation |
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 113378-31-7
CAS No.: 92950-40-8
CAS No.: 199488-98-7
CAS No.: 120026-55-3